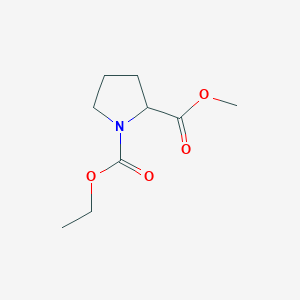
1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE is a chiral compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE typically involves the esterification of (S)-pyrrolidine-2-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-pyrrolidine-2-carboxylate: A similar compound with a different ester group.
Epoxide-fused 2-methylenepyrrolidines: Compounds with a similar pyrrolidine core but different functional groups.
Uniqueness
METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE is unique due to its specific chiral configuration and ester group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-O-ethyl 2-O-methyl pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
YCWGTZNCRJOYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



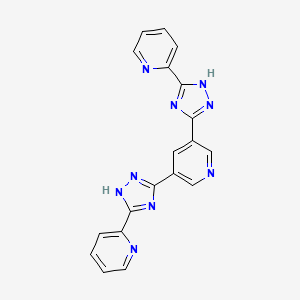
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
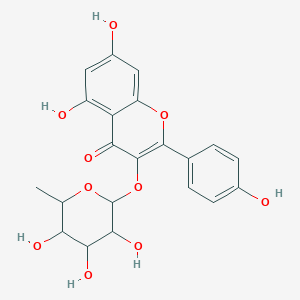
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B15156227.png)
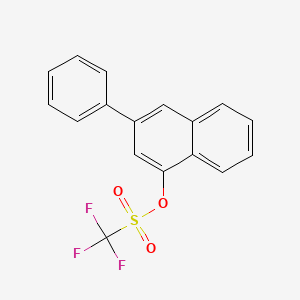
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)

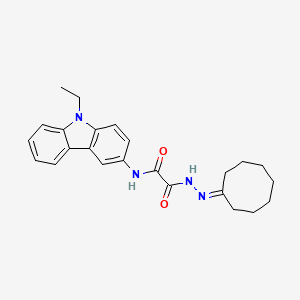
![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
